molecular formula C6H8BrNS B12276477 1-(3-Bromo-thiophen-2-YL)-ethylamine

1-(3-Bromo-thiophen-2-YL)-ethylamine

Cat. No.: B12276477
M. Wt: 206.11 g/mol
InChI Key: ZWKSAVZOEYLRAF-UHFFFAOYSA-N
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Description

1-(3-Bromo-thiophen-2-YL)-ethylamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 3-position and an ethylamine group at the 1-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-thiophen-2-YL)-ethylamine typically involves the bromination of thiophene followed by the introduction of the ethylamine group. One common method involves the reaction of 3-bromo-thiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-thiophen-2-YL)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-thiophen-2-YL)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-thiophen-2-YL)-ethylamine depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ethylamine group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-thiophene: Lacks the ethylamine group, making it less versatile in certain applications.

    3-Bromo-thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethylamine group, leading to different chemical properties and reactivity.

    1-(4-Bromo-thiophen-2-YL)-ethylamine: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.

Uniqueness

1-(3-Bromo-thiophen-2-YL)-ethylamine is unique due to the specific positioning of the bromine atom and the ethylamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3

InChI Key

ZWKSAVZOEYLRAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CS1)Br)N

Origin of Product

United States

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